molecular formula C9H18O2 B2989352 5-Methyloctanoic acid CAS No. 60218-42-0

5-Methyloctanoic acid

Cat. No.: B2989352
CAS No.: 60218-42-0
M. Wt: 158.241
InChI Key: GTKYBNNWJGLBNE-UHFFFAOYSA-N
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Description

5-Methyloctanoic acid is a medium-chain fatty acid with the molecular formula C₉H₁₈O₂. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctanoic acid can be achieved through various methods. One common approach involves the oxidation of 5-methyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method involves the hydrolysis of 5-methyloctanoyl chloride in the presence of water or a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 5-methyloctanal, followed by oxidation to yield the desired acid . This process is often carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyloctanoic acid is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group at the 5th carbon atom imparts distinct properties compared to its isomers, affecting its solubility, hydrophobicity, and interaction with biological molecules .

Properties

IUPAC Name

5-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYBNNWJGLBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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